4-(3-bromophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol
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Overview
Description
4-(3-BROMOPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE is a heterocyclic compound that belongs to the class of pyrazolo[3,4-e][1,4]thiazepines. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of a bromophenyl group and a pyrazole ring in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 4-(3-BROMOPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE can be achieved through a multi-component reaction involving substituent-pyrazoles, aldehydes, and thioglycollic acid. A solid acid catalyst, such as polyvinyl alcohol functionalized with hydroxyethylsulfuric acid, is used to facilitate the reaction. This method is efficient, sustainable, and provides good to excellent yields .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(3-BROMOPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE involves its interaction with specific molecular targets. For instance, it can inhibit angiotensin-converting enzyme, which plays a crucial role in regulating blood pressure. The compound’s structure allows it to bind effectively to the enzyme’s active site, blocking its activity and thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[3,4-e][1,4]thiazepines and 1,4-benzothiazepines. Compared to these, 4-(3-BROMOPHENYL)-3-METHYL-1H,4H,6H,7H,8H-PYRAZOLO[3,4-E][1,4]THIAZEPIN-7-ONE exhibits unique properties due to the presence of the bromophenyl group and the specific arrangement of atoms in its structure.
Properties
Molecular Formula |
C13H12BrN3OS |
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Molecular Weight |
338.22 g/mol |
IUPAC Name |
4-(3-bromophenyl)-3-methyl-4,8-dihydro-2H-pyrazolo[3,4-e][1,4]thiazepin-7-one |
InChI |
InChI=1S/C13H12BrN3OS/c1-7-11-12(8-3-2-4-9(14)5-8)19-6-10(18)15-13(11)17-16-7/h2-5,12H,6H2,1H3,(H2,15,16,17,18) |
InChI Key |
YVFYRNCCCLLBTJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(SCC(=O)NC2=NN1)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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